molecular formula C13H28N3O6+ B8265349 6,9,12,15,18,21-hexaoxa-1,2,3-triazadocosa-1,2-dien-2-ium

6,9,12,15,18,21-hexaoxa-1,2,3-triazadocosa-1,2-dien-2-ium

Cat. No.: B8265349
M. Wt: 322.38 g/mol
InChI Key: KZFRTKCDHGYEIH-UHFFFAOYSA-N
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Description

6,9,12,15,18,21-hexaoxa-1,2,3-triazadocosa-1,2-dien-2-ium is a complex organic compound characterized by its extensive ethoxy chain and imino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9,12,15,18,21-hexaoxa-1,2,3-triazadocosa-1,2-dien-2-ium typically involves the reaction of triethylene glycol monomethyl ether with ethylene oxide under controlled conditions. The reaction is catalyzed by a strong base such as sodium hydride or potassium hydroxide. The resulting product is then subjected to further reactions to introduce the imino groups, often using reagents like ammonia or primary amines .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6,9,12,15,18,21-hexaoxa-1,2,3-triazadocosa-1,2-dien-2-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

6,9,12,15,18,21-hexaoxa-1,2,3-triazadocosa-1,2-dien-2-ium has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty polymers and surfactants .

Mechanism of Action

The mechanism of action of 6,9,12,15,18,21-hexaoxa-1,2,3-triazadocosa-1,2-dien-2-ium involves its interaction with specific molecular targets and pathways. The compound’s extensive ethoxy chain allows it to interact with cell membranes, potentially disrupting their integrity. Additionally, the imino groups can form hydrogen bonds with various biomolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9,12,15,18,21-hexaoxa-1,2,3-triazadocosa-1,2-dien-2-ium is unique due to its combination of an extensive ethoxy chain and imino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

imino-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N3O6/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-15-16-14/h14H,2-13H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFRTKCDHGYEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCN=[N+]=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N3O6+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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